molecular formula C9H15N3 B1148760 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-21-4

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148760
CAS No.: 1338247-21-4
M. Wt: 165.2355
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Description

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of an isopropyl group at the 3-position adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the presence of the isopropyl group

Properties

CAS No.

1338247-21-4

Molecular Formula

C9H15N3

Molecular Weight

165.2355

Synonyms

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Origin of Product

United States

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